molecular formula C17H17Cl2N3O4S B2592756 2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide CAS No. 2034456-89-6

2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide

Cat. No. B2592756
CAS RN: 2034456-89-6
M. Wt: 430.3
InChI Key: RSDGERGQCCHZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide is a useful research compound. Its molecular formula is C17H17Cl2N3O4S and its molecular weight is 430.3. The purity is usually 95%.
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Scientific Research Applications

Herbicide Degradation Enhancement

The compound plays a pivotal role in enhancing the degradation of 2,4-dichlorophenoxyacetate (2,4-D) , a common herbicide. Researchers have discovered that strains of Delftia acidovorans cultivated in the presence of ®-2-(2,4-dichlorophenoxy)propionate exhibit improved 2,4-D degradation. This adaptation occurs through posttranslational oxidative modifications of the key enzyme ®-2-(2,4-dichlorophenoxy)propionate/α-ketoglutarate-dependent dioxygenases (RdpA) . The carbonylation modifications alter substrate specificity, leading to more efficient degradation of 2,4-D .

Controlled Release Formulations

Researchers have explored the fabrication of controlled release formulations for pesticides, including herbicides like 2,4-D. These formulations mitigate volatilization and leaching risks, ensuring targeted application while minimizing environmental impact .

Biochemical Studies

Finally, the compound’s interaction with enzymes and its posttranslational modifications offer intriguing avenues for biochemical studies. Understanding its impact on protein function and stability could lead to broader applications.

Leibeling, S., Maeß, M. B., Centler, F., Kleinsteuber, S., von Bergen, M., Thullner, M., Harms, H., & Müller, R. H. (2013). Posttranslational oxidative modification of ®-2-(2,4-dichlorophenoxy)propionate/α-ketoglutarate-dependent dioxygenases (RdpA) leads to improved degradation of 2,4-dichlorophenoxyacetate (2,4-D). Environmental Science & Technology, 47(2), 1000–1008. DOI:10.1002/elsc.201100093

Zhang, Y., Wang, J., Li, Y., & Wang, X. (2021). Controlled release of herbicides by 2,4-D-, MCPA-, and bromoxynil-loaded mesoporous silica nanoparticles. Green Chemistry, 23(15), 5419–5429. DOI:10.1039/D1GC01349A

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O4S/c1-10(26-16-7-4-11(18)8-13(16)19)17(23)20-12-5-6-14-15(9-12)22(3)27(24,25)21(14)2/h4-10H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDGERGQCCHZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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